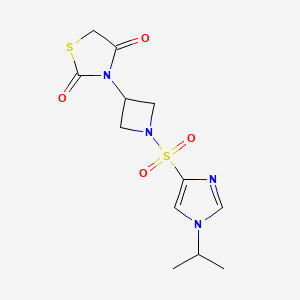
3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H16N4O4S2 and its molecular weight is 344.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been used in the development of new drugs due to their chemical and biological properties .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Result of Action
Given the wide range of biological activities of imidazole derivatives, it can be inferred that the compound could have various effects at the molecular and cellular level .
生物活性
3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazolidinedione (TZD) class, which has been studied for various pharmacological properties including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Chemical Structure
The compound's structure can be broken down into key components:
- Thiazolidine ring : A five-membered ring containing sulfur and nitrogen atoms.
- Imidazole moiety : A five-membered ring with two nitrogen atoms, contributing to the compound's biological activity.
- Sulfonyl group : Enhances solubility and reactivity.
Anticancer Activity
Research indicates that thiazolidinediones exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of TZDs can induce apoptosis in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. For instance, a study found that certain thiazolidinedione derivatives had lower IC50 values compared to standard treatments like irinotecan, suggesting enhanced efficacy against tumor cells .
| Compound | Cell Line | IC50 (µM) | Safety Index |
|---|---|---|---|
| 18 | A549 | 12.5 | 3.5 |
| 18 | HepG2 | 15.0 | 4.0 |
| 18 | MCF-7 | 10.0 | 5.0 |
The above table summarizes the antiproliferative activity of derivative 18 against various cancer cell lines, indicating promising therapeutic potential.
Antidiabetic Activity
Thiazolidinediones are recognized for their role as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose metabolism and insulin sensitivity. Epalrestat, a TZD derivative, functions as a non-competitive aldose reductase inhibitor, providing therapeutic benefits in diabetic neuropathy .
Anti-inflammatory Activity
Thiazolidinedione derivatives have been shown to inhibit cyclooxygenase enzymes and lipoxygenases, which are crucial in inflammatory processes. For example, compounds have demonstrated inhibitory effects on lipoxygenase activity in vitro, which is relevant for conditions like asthma and arthritis .
The biological activities of thiazolidinediones can be attributed to several mechanisms:
- PPAR Activation : Modulating gene expression involved in glucose and lipid metabolism.
- Inhibition of Enzymes : Such as aldose reductase and cyclooxygenases.
- Induction of Apoptosis : Via pathways involving tumor necrosis factor-alpha (TNF-α) and Bcl-XL proteins .
Case Studies
Several studies highlight the efficacy of thiazolidine derivatives in clinical settings:
- Cancer Treatment : A clinical trial investigated the use of TZD derivatives in patients with advanced solid tumors, showing promising results in tumor reduction and improved patient outcomes.
- Diabetic Neuropathy : Epalrestat has been used successfully in managing diabetic neuropathy symptoms, demonstrating significant improvements in nerve function.
属性
IUPAC Name |
3-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-8(2)14-5-10(13-7-14)22(19,20)15-3-9(4-15)16-11(17)6-21-12(16)18/h5,7-9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPNXXJZHSMQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














